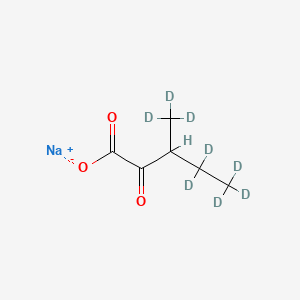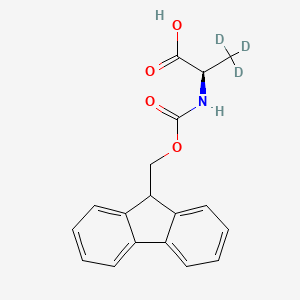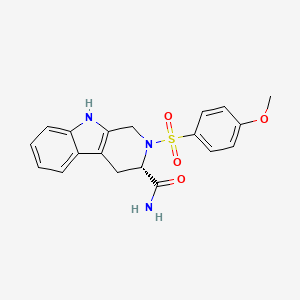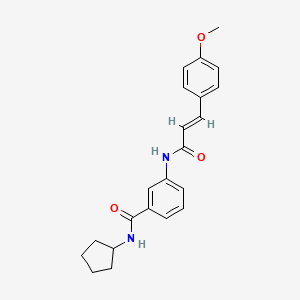
TGFbeta1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TGFbeta1-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-beta1) signaling pathway. TGF-beta1 is a multifunctional cytokine that plays a crucial role in regulating cell growth, differentiation, and apoptosis. Dysregulation of TGF-beta1 signaling is implicated in various diseases, including cancer, fibrosis, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TGFbeta1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the core scaffold of the molecule.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification. The use of high-throughput screening and process optimization ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
TGFbeta1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents used for functional group replacement.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
TGFbeta1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of TGF-beta1 in tumor progression and metastasis.
Fibrosis Studies: this compound is employed to investigate the mechanisms of fibrosis in various tissues, including the liver, lungs, and kidneys.
Inflammatory Conditions: The compound is used to explore the role of TGF-beta1 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Mechanism of Action
TGFbeta1-IN-1 exerts its effects by inhibiting the TGF-beta1 signaling pathway. The compound binds to the TGF-beta1 receptor, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition disrupts the transcription of target genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can modulate non-Smad pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways .
Comparison with Similar Compounds
Similar Compounds
SB431542: Another TGF-beta1 inhibitor that targets the TGF-beta receptor kinase domain.
LY364947: A selective inhibitor of TGF-beta receptor type I kinase.
Galunisertib (LY2157299): An oral small molecule inhibitor of TGF-beta receptor type I kinase.
Uniqueness
TGFbeta1-IN-1 is unique due to its high specificity for TGF-beta1 signaling and its ability to inhibit both Smad-dependent and non-Smad pathways. This dual inhibition makes it a valuable tool for studying the complex roles of TGF-beta1 in various biological processes and diseases .
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-27-20-12-9-16(10-13-20)11-14-21(25)23-19-8-4-5-17(15-19)22(26)24-18-6-2-3-7-18/h4-5,8-15,18H,2-3,6-7H2,1H3,(H,23,25)(H,24,26)/b14-11+ |
InChI Key |
TZERIKHLXBOLFD-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


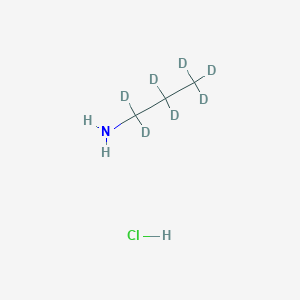
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12404449.png)
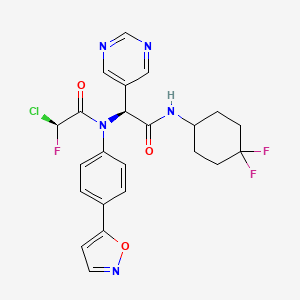
![(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12404453.png)
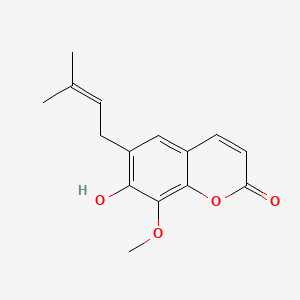

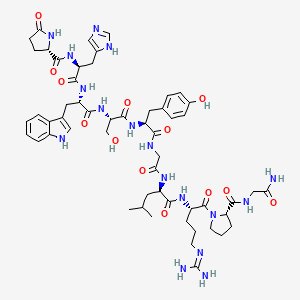
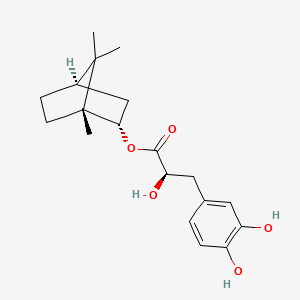
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404487.png)
